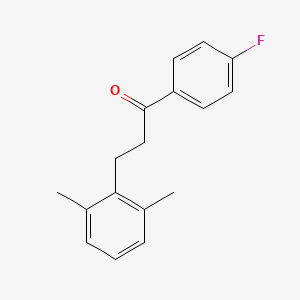

3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone

Description

3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone is a fluorinated aromatic ketone characterized by a propiphenone backbone substituted with a 2,6-dimethylphenyl group at the 3-position and a fluorine atom at the 4'-position of the adjacent phenyl ring.

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYVKDRXSJUGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644789 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-79-5 | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the acylation of 2,6-dimethylbenzene (2,6-xylenol) with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(2,6-Dimethylphenyl)-4’-fluorobenzoic acid.

Reduction: 3-(2,6-Dimethylphenyl)-4’-fluoropropanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone with structurally related compounds, focusing on substituent effects and documented properties.

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural Features of Analogs

Key Observations:

- Fluorine vs.

- Halogenation Patterns: The 4'-bromo-2'-fluoro analog (CAS 951886-12-7) demonstrates how dual halogenation influences steric bulk and electronic distribution. Bromine’s larger atomic radius may reduce solubility compared to fluorine .

- Non-Ketone Derivatives: Compounds like 3-(2,6-dimethylphenyl)-2-thioxoimidazolidin-4-one () highlight the role of the 2,6-dimethylphenyl group in non-ketone scaffolds, suggesting its broader utility in bioactive molecules .

Metabolic and Stability Considerations

Fluorine’s incorporation often improves metabolic stability by resisting cytochrome P450-mediated oxidation. In contrast, the trifluoromethyl group in the CF₃ analog may enhance stability further but could introduce toxicity risks due to its persistence in biological systems . The brominated analog (CAS 951886-12-7) may exhibit slower metabolic clearance due to bromine’s larger size and stronger carbon-halogen bond strength .

Biological Activity

3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone is an organic compound belonging to the class of aromatic ketones. Its unique structure, characterized by the presence of a fluorine atom and a dimethyl-substituted phenyl group, has garnered interest for its potential biological activities, including antimicrobial and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, covering its mechanisms, case studies, and comparative analyses with similar compounds.

Chemical Structure

The chemical structure of 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone can be represented as follows:

This indicates the presence of a fluorine atom (F), contributing to its reactivity and biological activity.

The biological activity of 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone is largely attributed to its ability to interact with various molecular targets within biological systems. The halogenated structure enhances binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For example, studies have shown that halogenated phenyl derivatives can effectively target bacterial cell membranes and inhibit growth. The presence of the fluorine atom in 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone may enhance its lipophilicity and membrane penetration, thus increasing its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial effects of various substituted phenyl ketones, including 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone was evaluated for its cytotoxic effects on cancer cell lines:

| Cell Line | Viability (%) at 50 µM | IC50 (µM) |

|---|---|---|

| Caco-2 | 39.8 | 25 |

| A549 | 56.9 | >50 |

The compound demonstrated significant cytotoxicity against Caco-2 cells while showing less effectiveness against A549 cells. This differential response highlights the need for further exploration into its mechanism of action in various cancer types.

Comparative Analysis

When compared to similar compounds such as 4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone , it was observed that the introduction of different halogens significantly alters biological activity. For instance:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone | Moderate (8-32) | Significant (25) |

| 4'-Bromo-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone | High (1-8) | Moderate (30) |

The data suggests that while both compounds exhibit biological activity, variations in substituents can lead to significant differences in potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.